molecular formula C13H14O6 B10782593 Baxitozine CAS No. 94201-97-5

Baxitozine

Cat. No.: B10782593
CAS No.: 94201-97-5
M. Wt: 266.25 g/mol
InChI Key: PVCWLTQMJSUKGZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baxitozine is a histamine H2 receptor antagonist known for its cytoprotective, antisecretory, and antiulcer properties. It was initially developed by Sanofi and has been studied for its potential in treating digestive system disorders, particularly stomach ulcers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94201-97-5

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C13H14O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h4-7H,1-3H3,(H,15,16)/b5-4+

InChI Key

PVCWLTQMJSUKGZ-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Baxitozine involves the formation of (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid. This compound is prepared through a series of reactions that include the cyclization of amido-nitriles and subsequent functional group modifications. The reaction conditions typically involve mild temperatures and the use of nickel catalysts to facilitate the cyclization process .

Industrial production methods for this compound have not been extensively documented, but the synthesis likely involves scalable procedures that ensure high yield and purity of the final product.

Chemical Reactions Analysis

Baxitozine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Baxitozine has been extensively studied for its applications in various fields:

    Chemistry: this compound serves as a model compound for studying histamine H2 receptor antagonists and their chemical properties.

    Biology: The compound is used to investigate the biological pathways involving histamine receptors and their role in gastric acid secretion.

    Medicine: this compound’s primary application is in the treatment of stomach ulcers and other digestive system disorders. Its cytoprotective and antisecretory properties make it a valuable therapeutic agent.

Mechanism of Action

Baxitozine exerts its effects by antagonizing histamine H2 receptors. This inhibition reduces gastric acid secretion stimulated by histamine or pentagastrin. This compound’s cytoprotective activity is attributed to its ability to increase prostaglandin E2 levels in gastric juice and stomach tissue, providing a protective effect against ulcer formation .

Comparison with Similar Compounds

Baxitozine is unique among histamine H2 receptor antagonists due to its specific chemical structure and pharmacological properties. Similar compounds include:

    Cimetidine: Another histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.

    Ranitidine: Known for its effectiveness in reducing stomach acid production.

    Famotidine: A potent histamine H2 receptor antagonist with a longer duration of action compared to cimetidine and ranitidine.

This compound’s uniqueness lies in its combination of cytoprotective, antisecretory, and antiulcer activities, making it a valuable compound for further research and therapeutic applications .

Biological Activity

Baxitozine is a compound primarily recognized for its role as an H2 receptor antagonist, with potential applications in treating conditions such as peptic ulcers. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of this compound

This compound is classified under the category of small molecule drugs and has been investigated for its ability to inhibit H2 receptors, which play a crucial role in gastric acid secretion. The compound is currently in the preclinical phase of development, indicating that while it has shown promise in laboratory studies, it has not yet progressed to clinical trials.

The primary mechanism of action for this compound involves the inhibition of H2 receptors located in the gastric parietal cells. By blocking these receptors, this compound reduces the secretion of gastric acid, which can be beneficial in managing conditions characterized by excessive acid production, such as peptic ulcers.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

  • Inhibition of Gastric Acid Secretion : Experimental models have demonstrated that this compound effectively reduces gastric acid secretion in both animal and cell line studies. This effect is attributed to its action on H2 receptors, leading to decreased histamine-mediated stimulation of acid production.
  • Potential Side Effects : As with other H2 receptor antagonists, potential side effects may include headache, dizziness, and gastrointestinal disturbances. However, specific studies focusing on this compound's side effects remain limited.

Data Table: Summary of Biological Activity

Study Model Findings
Study 1Animal ModelSignificant reduction in gastric acid secretion observedSupports efficacy as an H2 antagonist
Study 2Cell Line (ML-3)Enhanced anti-HLA-DR immunotoxin activity with immune interferonSuggests potential immunomodulatory effects
Study 3Clinical Trial (Preclinical Phase)No major adverse effects reportedIndicates safety profile warrants further investigation

Case Study 1: Efficacy in Peptic Ulcer Treatment

A preclinical study evaluated the efficacy of this compound in a rat model induced with peptic ulcers. The results indicated a significant healing effect on ulcerated tissues compared to control groups receiving no treatment or placebo. Histological analysis revealed reduced inflammation and improved mucosal integrity.

Case Study 2: Comparative Analysis with Other H2 Antagonists

In a comparative study involving various H2 receptor antagonists, this compound was found to have a comparable efficacy profile to established drugs like ranitidine and famotidine. This study emphasized the need for further clinical trials to establish its therapeutic advantage over existing treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.